REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[OH:12].Cl[CH2:14][CH:15]1[O:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[O:12][CH2:14][CH:15]1[O:17][CH2:16]1 |f:2.3.4|
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
27.75 g
|
Type
|
reactant
|
Smiles
|
ClCC1CO1
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The inorganic salts are filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is then evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled under 0.01 mm of mercury
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC2=CC=CC=C12)OCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |